tert-butyl (1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)carbaMate
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Overview
Description
Tert-butyl (1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)carbaMate is a complex organic compound that features a tert-butyl group, benzyloxy groups, and a fluoro-substituted indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)carbaMate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of Benzyloxy Groups: Benzyloxy groups can be introduced via benzylation reactions using benzyl halides and a suitable base.
Formation of the Hydroxypropyl Side Chain: This can be achieved through epoxide ring-opening reactions.
Carbamate Formation: The final step involves the formation of the carbamate group using tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. Flow chemistry and microreactor technology could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone.
Reduction: The benzyloxy groups can be reduced to benzyl alcohols.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate or Dess-Martin periodinane.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Biological Studies: As a probe to study biological pathways involving indole derivatives.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group and benzyloxy groups could enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-chloro-1H-indol-5-yl)carbaMate: Similar structure but with a chloro group instead of a fluoro group.
Tert-butyl (1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-bromo-1H-indol-5-yl)carbaMate: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in tert-butyl (1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-Methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)carbaMate can significantly influence its chemical reactivity and biological activity, making it unique compared to its chloro and bromo analogs .
Properties
IUPAC Name |
tert-butyl N-[6-fluoro-1-(2-hydroxy-3-phenylmethoxypropyl)-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-5-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41FN2O5/c1-33(2,3)42-32(39)36-29-16-26-17-31(34(4,5)23-41-21-25-14-10-7-11-15-25)37(30(26)18-28(29)35)19-27(38)22-40-20-24-12-8-6-9-13-24/h6-18,27,38H,19-23H2,1-5H3,(H,36,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKOQVBJKRFMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2C(=C1)C=C(N2CC(COCC3=CC=CC=C3)O)C(C)(C)COCC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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